N-(4-Fluorophenyl)Cinnamamide
Description
Structure
3D Structure
Properties
CAS No. |
19358-27-1 |
|---|---|
Molecular Formula |
C15H12FNO |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12FNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ |
InChI Key |
FSGUMUYMSDYGOB-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Significance of Cinnamamide Scaffolds in Pharmaceutical Research
The cinnamamide (B152044) structure is considered a "privileged scaffold" in pharmaceutical research, meaning it serves as a versatile template for the design and development of new drug-like molecules. mdpi.com This core structure, consisting of a phenyl group attached to an acrylic acid amide, is found in numerous natural products and synthetic compounds that exhibit significant pharmacological activity. mdpi.com The value of the cinnamamide scaffold lies in its ability to interact with various biological targets through hydrophobic, dipolar, and hydrogen bonding interactions. ontosight.ai
Furthermore, the cinnamamide framework offers multiple sites for chemical modification. ontosight.ai Researchers can systematically alter the substituents on the phenyl ring, the double bond, and the amide nitrogen to optimize the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. evitachem.comontosight.ai This adaptability has made the cinnamamide scaffold a frequent starting point for developing inhibitors for a range of therapeutic targets, including enzymes and receptors implicated in numerous diseases. mdpi.comontosight.ai The successful development of several marketed drugs based on this structure validates its importance in medicinal chemistry. tu.ac.th
Broad Spectrum of Biological Activities Associated with Cinnamamide Derivatives
Strategies for Amide Bond Formation in N-Aryl Cinnamamide Synthesis
The formation of the amide bond between a cinnamic acid derivative and an aniline (B41778) is a pivotal step in the synthesis of N-arylcinnamamides. Several methodologies have been developed to achieve this transformation efficiently.
Utilization of Coupling Reagents (e.g., HATU, EDCI)
Coupling reagents are widely employed to facilitate amide bond formation by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. mychemblog.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for synthesizing amides. mychemblog.com It is particularly useful in peptide synthesis and for coupling challenging substrates. mychemblog.comnih.gov For instance, HATU has been successfully used in the synthesis of a series of cinnamamide derivatives, demonstrating its utility in forming the amide bond between various cinnamic acid derivatives and amines. nih.gov The reaction typically proceeds in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). nih.gov
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is another common water-soluble carbodiimide (B86325) coupling reagent used for amide bond formation. analis.com.my It activates the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. analis.com.my Often, an additive like HOBt (Hydroxybenzotriazole) is used in conjunction with EDCI to improve reaction efficiency and suppress side reactions. nih.gov The combination of EDCI and HOBt has been shown to be effective in the synthesis of various amide derivatives. nih.gov In some cases, DMAP (4-Dimethylaminopyridine) is used as a catalyst to enhance the reaction rate. nih.govmdpi.com An optimized protocol for the N-amidation of cinnamic acid with p-anisidine (B42471) found that using EDC.HCl in anhydrous THF at 60°C provided a high yield of the desired amide. analis.com.my
A comparative study of different coupling conditions for the synthesis of N-aryl carboxamide derivatives showed that various reagents could be employed to achieve the desired products. researchgate.net
| Coupling Reagent/System | Additive/Base | Typical Solvent | Reference |
| HATU | DIPEA | DMF | nih.gov |
| EDCI | HOBt, DIPEA | Acetonitrile | nih.gov |
| EDCI | DMAP | Methylene Chloride | mdpi.com |
| EDC.HCl | - | THF | analis.com.my |
| BOP | - | THF | mdpi.com |
Reaction Pathways Involving Oxazolone (B7731731) Intermediates
An alternative approach to amide synthesis involves the use of oxazolone (azlactone) intermediates. researchgate.net This method is particularly relevant in the context of synthesizing α,β-unsaturated amides. The general strategy involves the reaction of an aldehyde with an N-acylglycine derivative to form an oxazolone, which can then be ring-opened by an amine to yield the desired cinnamamide derivative.
Recent research has explored the synthesis of oxazoles from N-propargylamides, which can be considered structural isomers of certain cinnamamides. researchgate.net Furthermore, methods for synthesizing oxazoles from diazocarbonyl compounds and nitriles have been developed, which proceed via cycloaddition reactions. nih.gov While not a direct synthesis of N-(4-Fluorophenyl)cinnamamide, these pathways highlight the versatility of heterocyclic intermediates in accessing related chemical space. researchgate.netnih.gov
Targeted Fluorination Techniques for Aromatic Rings in Cinnamamides
The introduction of fluorine atoms into aromatic rings can significantly modulate the physicochemical and biological properties of a molecule. numberanalytics.comumich.edu Several methods exist for the targeted fluorination of aromatic systems, which can be applied to the synthesis of fluorinated cinnamamides.
Electrophilic Fluorination: This involves the use of reagents that deliver an electrophilic fluorine species ("F+"). Common reagents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). numberanalytics.com These reagents can be used to directly fluorinate electron-rich aromatic rings.
Nucleophilic Aromatic Substitution (SNAr): For aromatic rings bearing strong electron-withdrawing groups, direct substitution of a leaving group (e.g., nitro, halide) with a nucleophilic fluoride (B91410) source (e.g., KF, CsF) is a viable strategy. numberanalytics.com
Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts are commonly used to facilitate the fluorination of aryl halides or arylboronic acids with various fluorine sources. numberanalytics.combeilstein-journals.org This approach offers a high degree of control and functional group tolerance. beilstein-journals.org For example, Pd(II)-catalyzed C-H fluorination using various directing groups has been demonstrated. beilstein-journals.org
Deoxyfluorination: Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® can convert phenolic hydroxyl groups into fluoro groups. acs.org
The synthesis of this compound itself typically starts from 4-fluoroaniline, where the fluorine atom is already incorporated in the starting material. evitachem.com However, for the synthesis of derivatives with fluorine at other positions, the aforementioned techniques would be applicable. For instance, fluorination of the cinnamoyl phenyl ring could be achieved through these methods.
Diversification of this compound through Structural Modification
The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Modifications on the Cinnamoyl Olefinic and Phenyl Moieties
The cinnamoyl fragment, characterized by its phenyl ring and α,β-unsaturated double bond, is a key area for structural diversification.
Substitution on the Phenyl Ring: Introducing various substituents (e.g., methoxy (B1213986), chloro, cyano) on the phenyl ring of the cinnamoyl moiety can significantly impact biological activity. mdpi.com For example, a series of N-phenyl cinnamamide derivatives with different substituents on the cinnamoyl phenyl ring have been synthesized and evaluated for their biological properties. mdpi.com
Modification of the Olefinic Linker: The double bond in the cinnamoyl group is crucial for the planarity and electronic properties of the molecule. mdpi.com Reduction of this double bond to a single bond can lead to a loss of activity, as seen in some SAR studies. nih.gov The length of the olefinic linker has also been identified as an important factor for the biological activity of cinnamamide derivatives. mdpi.com
Substitutions at the Amide Nitrogen and N-Aryl Ring
The amide nitrogen and the N-aryl ring are also important sites for structural modification.
Substitution at the Amide Nitrogen: The hydrogen atom on the amide nitrogen can be replaced with various alkyl or other functional groups. nih.govmdpi.com For instance, N-alkylation of a cinnamamide intermediate has been performed to introduce further diversity. nih.gov Heteroatom substitution at the amide nitrogen can significantly alter the amide bond's resonance and reactivity. mdpi.com
Modification of the N-Aryl Ring: The 4-fluorophenyl ring can be replaced with other substituted aryl or heteroaryl rings. nih.govmdpi.com The position and nature of substituents on this ring are critical for activity. nih.gov SAR studies have shown that different substitution patterns on the N-aryl ring lead to varying biological effects. mdpi.com For example, modifications at the C(2,5)′ or C(2,6)′ positions of the anilide core with lipophilic and bulky groups have been found to be favorable for certain biological activities. mdpi.com The introduction of a piperazine (B1678402) moiety at this position has also been explored to improve pharmacokinetic properties. nih.gov
The following table summarizes some of the key structural modifications and their reported effects:
| Modification Site | Type of Modification | Example Substituents | Observed Effect | Reference |
| Cinnamoyl Phenyl Ring | Substitution | Methoxy, Chloro, Cyano | Altered biological activity | mdpi.com |
| Olefinic Linker | Reduction of double bond | Saturated linker | Loss of activity | nih.gov |
| Amide Nitrogen | Alkylation | Methyl, Ethyl | Diversification for SAR | nih.gov |
| N-Aryl Ring | Substitution | Dichloro, Dibromo | Enhanced anti-inflammatory potential | mdpi.com |
| N-Aryl Ring | Replacement | Piperazine | Improved pharmacokinetic properties | nih.gov |
Rational Design of Hybrid Cinnamamide Scaffolds
The principle behind creating hybrid cinnamamide scaffolds is to merge the structural features of this compound with other known pharmacophores. This strategy aims to develop new chemical entities that can interact with multiple biological targets or enhance properties such as potency, selectivity, and pharmacokinetic profiles.
Sulfonamide Hybrids
The combination of the cinnamamide scaffold with a sulfonamide moiety (R-SO₂NHR') is a well-established strategy in medicinal chemistry. researchgate.net Sulfonamides are known for a wide array of pharmacological activities, and their incorporation is intended to yield hybrid compounds with synergistic or novel biological effects. researchgate.netmdpi.com The design often involves linking the two pharmacophores to target specific enzymes or cellular pathways more effectively. mdpi.com
For instance, researchers have synthesized N-(4–chloro–2-mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, which merge the cinnamic acid moiety with a benzenesulfonamide (B165840) group. mdpi.com This design was aimed at evaluating the combined antimicrobial, anticancer, and antioxidant activities. mdpi.com Another study focused on creating cinnamoylhydroxamic acid derivatives connected by a sulfonamide bond to target histone deacetylase (HDAC) enzymes, with molecular docking studies suggesting potential inhibitory activity against HDAC2. vnu.edu.vn Further research has explored the introduction of a sulfonamide group as part of a more complex heterocyclic system attached to the cinnamamide core, such as an N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone moiety. researchgate.net This hybrid molecule demonstrated significant antiproliferative activity against the HepG2 liver cancer cell line, arresting the cell cycle in the G1 phase and inducing apoptosis. researchgate.net
Table 1: Research Findings on Cinnamamide-Sulfonamide Hybrids
| Compound/Derivative Class | Design Rationale | Key Research Finding | Reference(s) |
|---|---|---|---|
| N–(4–chloro–2-mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | Combine cinnamic acid and benzenesulfonamide pharmacophores. | Demonstrated anticancer, antimicrobial, and antioxidant properties in vitro. | mdpi.com |
| Cinnamoylhydroxamic acid derivatives with sulfonamide linker | Target histone deacetylase (HDAC) enzymes. | A derivative bearing a sulfonamide showed potential as an HDAC2 enzyme inhibitor in molecular docking studies. | vnu.edu.vn |
| Imidazolone (B8795221) derivative with N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety | Create a multi-functional hybrid targeting cancer cells. | Exhibited potent antiproliferative activity against HepG2 liver cancer cells with an IC₅₀ value of 4.23 μM and inhibited the EGFR enzyme. | researchgate.net |
| (E)–3–(4–fluorophenyl)–N–(4-fluorophenylsulfonyl)acrylamide | Combine cinnamamide and sulfonamide moieties for anticancer effects. | Showed significant anticancer effect with an IC₅₀ value of 0.8 µg/mL. | mdpi.com |
Thienopyrimidine Hybrids
Thienopyrimidines are recognized as structural analogs of purines and, as such, are of significant interest in medicinal chemistry, often serving as scaffolds for anticancer agents. researchgate.netsrce.hr Their fusion with the cinnamamide structure is a rational approach to developing potent enzyme inhibitors, particularly targeting kinases involved in cell proliferation and angiogenesis, such as EGFR and VEGFR-2. researchgate.net
The design strategy involves attaching the cinnamoyl group to the thienopyrimidine core, often at the 6-position. researchgate.net A series of 6-cinnamoyl-4-arylaminothienopyrimidines were designed and synthesized, leading to the identification of compounds with excellent cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from the nanomolar to single-digit micromolar scale. researchgate.net For example, N-(4-((2,5-dichlorophenyl)amino)thieno[2,3-d]pyrimidin-6-yl)cinnamamide was identified as a potent anticancer agent. researchgate.net Further studies have confirmed that thienopyrimidine derivatives can induce cancer cell death through multiple mechanisms, including apoptosis and mitotic catastrophe, highlighting their potential as selective anticancer agents. nih.gov The synthesis of these hybrids often starts from aminothiophene precursors which are then cyclized to form the thienopyrimidine ring system. semanticscholar.org
Table 2: Research Findings on Cinnamamide-Thienopyrimidine Hybrids
| Compound/Derivative Class | Design Rationale | Key Research Finding | Reference(s) |
|---|---|---|---|
| 6-Cinnamoyl-4-arylaminothienopyrimidines | Target cancer-related kinases like EGFR and VEGFR-2. | Seven compounds showed excellent cytotoxicity; three were more active than the reference drug. | researchgate.net |
| N-(4-((2,5-dichlorophenyl)amino)thieno [2,3-d]pyrimidin-6-yl)cinnamamide | Specific hybrid designed for anticancer activity. | Identified as a potent anticancer derivative within its series. | researchgate.net |
| Thieno[2,3d]pyrimidine derivatives (general) | Act as selective anticancer agents by inducing apoptosis and oxidative stress. | A lead compound, 6j, was efficacious in colon, brain, and ovarian cancer cell lines with an IC₅₀ range of 0.6-1.2 μM. | nih.gov |
| Thieno[3,2-d]pyrimidine derivatives | Synthesized from N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide to create novel bioactive compounds. | Resulting compounds showed cytotoxic effectiveness against MCF-7 cancer cells. | semanticscholar.org |
Pyrimidine (B1678525) Hybrids
Pyrimidine and its fused heterocyclic systems are core structures in numerous biologically active compounds, including several anticancer drugs that function as antimetabolites. drugbank.com The rational design of cinnamamide-pyrimidine hybrids leverages the established biological significance of the pyrimidine ring to create novel compounds with potential therapeutic applications, such as in cancer or melanogenesis inhibition. mdpi.com
Research has explored the synthesis of various pyrimidine-containing scaffolds linked to cinnamoyl moieties. One study developed chlorogenic acid analogues containing a pyrimidine ring, which were evaluated for their ability to inhibit melanin (B1238610) formation. mdpi.com In general, these pyrimidine analogues were found to be less effective than corresponding pyridine (B92270) analogues. mdpi.com A more complex hybrid, an imidazolone derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, effectively combines the features of pyrimidine, sulfonamide, and cinnamamide structures. This compound showed potent and selective activity against liver cancer cells, inhibiting the epidermal growth factor receptor (EGFR) and inducing cell cycle arrest and apoptosis. researchgate.net Another area of research involves pyrrolo[2,3-d]pyrimidines, which are synthesized as potential inhibitors of enzymes like thymidylate synthase. researchgate.net
Table 3: Research Findings on Cinnamamide-Pyrimidine Hybrids
| Compound/Derivative Class | Design Rationale | Key Research Finding | Reference(s) |
|---|---|---|---|
| Chlorogenic acid analogues with pyrimidine | Inhibit melanogenesis. | Pyrimidine series analogues were generally less effective than corresponding pyridine analogues in inhibiting melanin formation. | mdpi.com |
| Imidazolone derivative with N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety | Dual targeting of cancer pathways through a multi-component hybrid. | Displayed potent antiproliferative activity against HepG2 cells (IC₅₀ = 4.23 μM) and inhibited EGFR. | researchgate.net |
| 2-Amino-4-oxo-5-[(substituted phenyl)thio]pyrrolo[2,3-d]pyrimidines | Inhibit thymidylate synthase (TS) as potential antitumor agents. | Analogues 14, 17, and 18 were potent inhibitors of human TS with IC₅₀ values of 0.28, 0.21, and 0.22 μM, respectively. | researchgate.net |
Piperazine Hybrids
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov Its inclusion in drug candidates is often intended to improve physicochemical properties and pharmacokinetic profiles, such as water solubility and bioavailability, due to its two basic nitrogen atoms. tandfonline.comnih.gov The rational design of cinnamamide-piperazine hybrids aims to combine the biological activity of the cinnamamide core with the favorable properties of the piperazine moiety to create novel therapeutic agents. thieme-connect.comthieme-connect.com
A series of novel cinnamamide-piperidine and piperazine derivatives were designed and synthesized as potential neuroprotective agents for stroke treatment. thieme-connect.comthieme-connect.com In these hybrids, the piperazine ring serves as a linker between the cinnamoyl group and another aromatic fragment. One of the synthesized compounds, 9d, exhibited potent neuroprotective activity in vitro and moderate activity in vivo, with the significant advantage of having weak inhibitory activity on the hERG channel, suggesting a lower risk of cardiotoxicity. thieme-connect.comthieme-connect.com Other research has focused on cinnamides linked to 1-aryl piperazines as potent inhibitors of tyrosinase, an enzyme involved in melanin production. The presence of a 1-(3-chloro-4-fluorophenyl)piperazine (B8803412) moiety was found to be crucial for high potency, with some derivatives showing IC₅₀ values in the nanomolar range, far exceeding the activity of the standard inhibitor, kojic acid. researchgate.net
Table 4: Research Findings on Cinnamamide-Piperazine Hybrids
| Compound/Derivative Class | Design Rationale | Key Research Finding | Reference(s) |
|---|---|---|---|
| Cinnamamide-piperazine derivatives | Develop neuroprotective agents with improved safety profiles. | Compound 9d showed potent neuroprotective activity comparable to the reference compound Fenazinel, with weak hERG inhibition. | thieme-connect.comthieme-connect.com |
| Cinnamic acid derivatives linked to 1-aryl piperazines | Inhibit tyrosinase for applications in hyperpigmentation disorders. | The 2-chloro-3-methoxycinnamoyl derivative (19t) with a 1-(3-chloro-4-fluorophenyl)piperazine moiety was a highly potent inhibitor (IC₅₀ = 0.12 μM). | researchgate.net |
| Bile acid hybrid with cinnamylpiperazinyl group | Combine functionalities for anticancer activity. | A derivative with a cinnamylpiperazinyl group showed the best activity against a multiple myeloma cell line (LD₅₀ = 8.5 ± 0.5 µM). | tandfonline.comnih.gov |
| Fluorinated cinnamylpiperazines | Develop ligands for the monoamine oxidase B (MAO-B) enzyme. | The synthesized derivatives did not possess sufficient MAO-B binding affinity to be suitable as PET agents. | nih.gov |
Biological Activity Spectrum and Molecular Mechanisms of N 4 Fluorophenyl Cinnamamide Analogs
Mechanistic Insights into Antiproliferative and Anticancer Activities
The anticancer effects of N-(4-Fluorophenyl)cinnamamide analogs are multifaceted, involving the regulation of cell cycle progression, induction of apoptosis, modulation of key signaling pathways, and interference with cellular machinery essential for division.
A crucial aspect of the anticancer activity of this compound analogs is their ability to halt the cell cycle at various checkpoints, thereby preventing the uncontrolled proliferation of cancer cells.
G1 and G0/G1 Phase Arrest : Certain analogs have been shown to induce cell cycle arrest at the G1 phase. For instance, an imidazolone (B8795221) derivative of p-fluorocinnamide was found to arrest the cell cycle of HepG2 liver cancer cells at the G1 phase. nih.gov This was demonstrated by a 1.28-fold increase in the cell population in the G1 phase compared to untreated control cells. nih.gov Similarly, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, caused cell cycle arrest at the G1 phase in the MCF-7 breast cancer cell line. nih.gov Furanodienone, another related compound, also induced a dose-dependent accumulation of A549 lung cancer cells in the G0/G1 phase. mdpi.com
G2/M Phase Arrest : Other derivatives have been observed to cause cell cycle arrest at the G2/M checkpoint. A 3-acyl isoquinolin-1(2H)-one derivative induced G2 phase arrest in breast cancer cells. researchgate.net Additionally, some stilbene-chalcone hybrids have demonstrated the ability to curtail cellular proliferation by inducing a G2/M cell-cycle arrest through the regulation of proteins like p21, cyclin B1, and cyclin A2. researchgate.net Natural products have also been shown to induce G2/M cell cycle arrest in gastric cancer cell lines. nih.gov
S Phase Arrest : A novel andrographolide (B1667393) derivative incorporating a pyrazole (B372694) structure with a 4-fluorophenyl group was found to induce cell cycle arrest in the S phase in MDA-MB-231 breast cancer cells. mdpi.com
Table 1: Regulation of Cell Cycle Progression by this compound Analogs and Related Compounds
| Compound/Analog | Cell Line | Cell Cycle Phase Arrest | Key Findings |
|---|---|---|---|
| Imidazolone derivative of p-fluorocinnamide | HepG2 | G1 phase | 1.28-fold increase in G1 phase cell population. nih.gov |
| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide | MCF-7 | G1 phase | Induced cell cycle arrest at the G1 phase. nih.gov |
| Furanodienone | A549 | G0/G1 phase | Dose-dependent accumulation of cells in the G0/G1 phase. mdpi.com |
| 3-acyl isoquinolin-1(2H)-one derivative | Breast Cancer Cells | G2 phase | Induced G2 phase arrest. researchgate.net |
| Stilbene-chalcone hybrid | HSC-3, OECM-1 | G2/M phase | Regulated p21, cyclin B1, and cyclin A2. researchgate.net |
| Andrographolide-pyrazole derivative | MDA-MB-231 | S phase | Induced S phase arrest. mdpi.com |
Inducing apoptosis, or programmed cell death, is a key strategy for eliminating cancer cells. This compound analogs have been shown to trigger apoptosis through various mechanisms.
Intrinsic Apoptotic Pathway : An imidazolone derivative of p-fluorocinnamide was found to induce apoptosis in HepG2 cells via the intrinsic pathway. nih.govresearchgate.net This was evidenced by the activation of p53 and Bax, along with the downregulation of Bcl-2. nih.govresearchgate.net The compound also caused a decrease in the mitochondrial membrane potential (MMP), a hallmark of the intrinsic apoptotic pathway. nih.govresearchgate.net
Caspase Activation : The activation of caspases, a family of proteases crucial for the execution of apoptosis, is another mechanism employed by these compounds. The aforementioned imidazolone derivative led to an increase in both early and late apoptotic ratios in HepG2 cells. nih.govresearchgate.net Similarly, a triazole precursor, upon treatment of MCF-7 cells, showed increased activity of caspase-3/7 and caspase-9, along with the up-regulation of pro-apoptotic proteins, indicating the induction of the intrinsic apoptotic pathway. nih.gov Some N-(4-phenylthiazol-2-yl)cinnamamide derivatives have also been suggested to induce cancer cell apoptosis. rsc.org
Apoptotic Morphological Changes : Studies on fluorinated aminophenylhydrazines have shown that these compounds induce apoptotic changes in the morphology of A549 lung cancer cells, including chromatin condensation and the formation of apoptotic bodies. nih.govnih.gov
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers. nih.gov Cinnamide derivatives are frequently used in the design of EGFR tyrosine kinase inhibitors. nih.gov
An imidazolone derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety demonstrated potent inhibitory activity against EGFR with an IC50 value of 0.13 μM. nih.gov This highlights the potential of this compound analogs to target and inhibit key signaling pathways that drive cancer growth. Several 4-hydroxycinnamamide (B120813) derivatives have also been identified as potent and specific inhibitors of the tyrosine-specific protein kinase activity of the EGFR. nih.govscispace.com
Microtubules are essential components of the cytoskeleton and are critical for cell division. nih.gov Agents that interfere with microtubule dynamics can effectively inhibit cancer cell proliferation.
Several N-benzylaryl cinnamide derivatives have been designed as tubulin polymerization inhibitors. jove.com One such derivative, compound 15e (MY-1076), was found to effectively inhibit tubulin polymerization by acting on the β-tubulin colchicine (B1669291) binding site, which in turn disrupts microtubule network assembly and mitotic progression. jove.com Cinnamide-derived pyrimidine-benzimidazole hybrids have also been identified as tubulin inhibitors. mdpi.com
This compound analogs and related compounds have demonstrated cytotoxic and antiproliferative activities against a wide range of cancer cell lines.
HepG2 (Liver Cancer) : A series of cinnamide-fluorinated derivatives were evaluated for their cytotoxic activity against the HepG2 liver cancerous cell line. nih.gov An imidazolone derivative showed potent antiproliferative activity with an IC50 value of 4.23 μM. nih.gov N-phenyl cinnamamide (B152044) derivatives have also been studied in HepG2 cells for their ability to induce cellular glutathione (B108866) synthesis. mdpi.com
HeLa (Cervical Cancer) : Cinnamic acid derivatives have been tested for their cytotoxic effects on HeLa cells. researchgate.net
A549 (Lung Cancer) : Certain 3-acyl isoquinolin-1(2H)-ones, which are structurally related to cinnamides, have shown potent anti-tumor activities against A549 cells. researchgate.net Fluorinated aminophenylhydrazines have also demonstrated strong cytotoxic and antiproliferative effects on A549 cells. nih.govnih.gov
MCF-7 (Breast Cancer) : A 3-acyl isoquinolin-1(2H)-one derivative exhibited a potent antitumor effect in the MCF-7 cell line. researchgate.net Cinnamic acid derivatives have also shown cytotoxicity against MCF-7 cells. researchgate.net Additionally, a triazole precursor demonstrated selective cytotoxicity towards MCF-7 cells. nih.gov
K-562 (Myelogenous Leukemia) : Novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives showed excellent inhibition of K562 cells. rsc.org Cinnamic acid derivatives have also been evaluated against this cell line. researchgate.net
Table 2: Antiproliferative Activity of this compound Analogs and Related Compounds on Various Cancer Cell Lines
| Cell Line | Compound/Analog Type | Observed Effect |
|---|---|---|
| HepG2 | Imidazolone derivative of p-fluorocinnamide | Potent antiproliferative activity (IC50 = 4.23 μM). nih.gov |
| HeLa | Cinnamic acid derivatives | Cytotoxic effects. researchgate.net |
| A549 | 3-acyl isoquinolin-1(2H)-ones | Potent anti-tumor activities. researchgate.net |
| MCF-7 | 3-acyl isoquinolin-1(2H)-one derivative | Potent antitumor effect. researchgate.net |
| K-562 | N-(4-phenylthiazol-2-yl)cinnamamide derivatives | Excellent inhibition. rsc.org |
Elucidation of Antimicrobial and Antifungal Mechanisms
While the primary focus of research on this compound analogs has been on their anticancer properties, some studies have also explored their potential as antimicrobial and antifungal agents. The mechanisms underlying these activities are still being elucidated, but they are thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. Hybrid compounds containing both a cinnamic acid moiety and a benzenesulfonamide (B165840) group have been designed and evaluated for their microbiological activities. mdpi.com
Antibacterial Efficacy against Resistant Strains
The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. Research into novel antimicrobial agents has identified N-arylcinnamamides as a promising class of compounds with potent activity against these challenging pathogens.
A series of ring-substituted N-arylcinnamamides have demonstrated substantial efficacy, particularly against Gram-positive bacteria. Several derivatives have been shown to be as effective or even more so than clinically used antibiotics like ampicillin. For instance, certain trifluoromethyl-substituted N-arylcinnamamides have exhibited high activity against various MRSA isolates.
The antibacterial action of these cinnamamide derivatives is understood to be bactericidal, meaning they actively kill the bacteria rather than merely inhibiting their growth. Furthermore, some of these compounds have been observed to work in synergy with existing antibiotics, such as vancomycin, ciprofloxacin, and tetracycline, enhancing their efficacy. This suggests a potential role for N-arylcinnamamide analogs in combination therapies to combat resistant infections.
While extensive research has focused on Staphylococcus species, some 3,4-dichlorocinnamanilides have also shown high activity against Enterococcus faecalis, including vancomycin-resistant strains (VRE). rjpbr.com
Below is a table summarizing the antibacterial activity of representative N-arylcinnamamide analogs against resistant bacterial strains.
| Compound | Bacterial Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide | S. aureus ATCC 29213, 3 MRSA isolates | 8 µg/mL | researchgate.net |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus ATCC 29213, 3 MRSA isolates | 8 µg/mL | researchgate.net |
| Various 3,4-dichlorocinnamanilides | S. aureus, MRSA, Enterococcus faecalis, VRE isolates | Submicromolar activity | rjpbr.com |
Antifungal Actions against Pathogenic Fungi
In addition to their antibacterial properties, this compound analogs have been investigated for their potential as antifungal agents against a range of pathogenic fungi.
Studies on cinnamaldehyde (B126680) and its derivatives, the parent structures of cinnamamides, have shown notable activity against Candida albicans, a common cause of opportunistic fungal infections. For example, 4-chlorocinnamaldehyde (B90052) (4-Cl CA) has demonstrated inhibitory effects against C. albicans in both laboratory and living organism models, highlighting its potential as a new therapeutic candidate for drug-resistant candidiasis. nih.gov The minimum inhibitory concentrations (MICs) of 2-chloro and 4-chloro cinnamaldehyde derivatives against C. albicans have been reported to be 25 μg/mL. nih.gov
Research into N-arylbenzoquinaldinium derivatives, which share structural similarities with N-arylcinnamamides, has revealed antifungal activity against the dermatophyte Microsporum canis. researchgate.netresearchgate.net Specifically, N-phenyl-[f]-benzoquinaldinium tetrafluoroborate (B81430) has demonstrated antifungal efficacy comparable to or exceeding that of some commercially available medications. researchgate.netresearchgate.net
While direct data on this compound against the specific fungal strains M. gypseum, T. rubrum, and T. mentagrophytes is limited in the available literature, the broader activity of related cinnamamide and quinaldinium derivatives suggests a promising area for future investigation.
The following table presents the antifungal activity of cinnamaldehyde and N-arylbenzoquinaldinium analogs against pathogenic fungi.
| Compound | Fungal Strain(s) | Activity Metric (e.g., MIC) | Reference(s) |
| 2-Chloro and 4-Chloro Cinnamaldehyde derivatives | Candida albicans | MIC = 25 μg/mL | nih.gov |
| N-phenyl-[f]-benzoquinaldinium tetrafluoroborate | Microsporum canis | Comparable to commercial drugs | researchgate.netresearchgate.net |
Inhibition of Microbial Biofilm Formation
Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antimicrobial treatments. The ability of this compound analogs to inhibit biofilm formation is a critical aspect of their therapeutic potential.
Several studies have confirmed that N-arylcinnamamides can effectively inhibit the formation of staphylococcal biofilms. For instance, (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide have been shown to prevent the formation of S. aureus biofilms at concentrations close to their MICs. nih.govresearchgate.net Furthermore, these compounds were also capable of disrupting pre-formed, mature biofilms. nih.gov
The antibiofilm activity of these compounds is not limited to bacteria. Cinnamoyl ester and amide derivatives have also demonstrated the ability to inhibit biofilm formation in Candida albicans. acs.orgnih.gov One particularly active derivative, containing a molecular fragment of the antifungal drug miconazole, was found to inhibit biofilm formation at a concentration of 2 μg/mL and reduce the metabolic activity of pre-formed biofilms at 8 μg/mL. acs.org
Research on halogenated cinnamaldehyde derivatives has further expanded the known antibiofilm spectrum. 4-chlorocinnamaldehyde, 4-bromocinnamaldehyde, and 4-nitrocinnamaldehyde (B167888) have all displayed potent inhibition of biofilm formation in Vibrio parahaemolyticus. nih.govnih.gov Notably, 4-Fluorocinnamaldehyde also exhibited a marked effect on biofilm reduction in Vibrio harveyi. nih.gov
The data below summarizes the antibiofilm activity of various cinnamamide and cinnamaldehyde analogs.
| Compound | Microbial Strain(s) | Effect on Biofilm | Reference(s) |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus | Inhibition of formation and disruption of mature biofilm | nih.govresearchgate.netscispace.com |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | Inhibition of formation and disruption of mature biofilm | nih.govresearchgate.net |
| Cinnamoyl ester and amide derivatives | Candida albicans | Inhibition of formation and reduction of metabolic activity | acs.orgnih.gov |
| 4-Halogenated cinnamaldehydes (Cl, Br, NO2, F) | Vibrio parahaemolyticus, Vibrio harveyi | Inhibition of biofilm formation | nih.govnih.gov |
Molecular Targets and Membrane Interactions
Understanding the molecular targets and mechanisms of action is crucial for the development of new therapeutic agents. For this compound analogs, research suggests that their antimicrobial effects are mediated through interactions with key cellular components, particularly the cell membrane and cell wall.
In fungi, ergosterol (B1671047) is an essential component of the cell membrane, analogous to cholesterol in mammalian cells, making it a prime target for antifungal drugs. Studies on cinnamic acid derivatives have indicated a direct interaction with ergosterol. researchgate.net This interaction can disrupt the integrity and function of the fungal cell membrane, leading to cell death.
In addition to targeting the cell membrane, some cinnamamide analogs also appear to interfere with the fungal cell wall. researchgate.net The cell wall is a rigid outer layer that protects the fungal cell from environmental stress, and its disruption can compromise cell viability.
The proposed mechanisms of action for the antibacterial effects of cinnamamides include the disruption of the plasma membrane, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species. researchgate.net
While the precise molecular interactions of this compound are still under investigation, the available evidence from its analogs points towards a multi-targeted approach that compromises the structural and functional integrity of microbial cells.
Investigations into Anti-inflammatory Signaling Pathways
Beyond their antimicrobial activities, this compound analogs have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for a variety of inflammatory conditions.
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in the inflammatory response. However, their overproduction can lead to chronic inflammation and tissue damage.
A number of N-arylcinnamamide derivatives have been shown to effectively reduce the secretion of TNF-α. nih.gov In studies using lipopolysaccharide (LPS) to induce an inflammatory response in macrophage-like cells, several of these compounds significantly decreased the levels of this key pro-inflammatory cytokine. nih.gov
Cinnamein, an ester derivative of cinnamic acid, has also been found to inhibit the production of TNF-α and IL-6 in primary mouse microglia and astrocytes stimulated with inflammatory agents. nih.gov This suggests that the anti-inflammatory effects of cinnamamide-related compounds may extend to the central nervous system.
The ability of these compounds to modulate the expression of pro-inflammatory cytokines is a key aspect of their anti-inflammatory potential.
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. The inhibition of NF-κB activation is therefore a major target for anti-inflammatory drug development.
Research has shown that most tested N-arylcinnamamide derivatives significantly attenuate LPS-induced NF-κB activation. nih.gov In fact, many of these compounds were more potent in this regard than the parent cinnamic acid. nih.gov Certain derivatives, such as (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, demonstrated a particularly high inhibitory effect on NF-κB, comparable to the reference drug prednisone. nih.gov
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. nih.gov While direct inhibition of the NLRP3 inflammasome by this compound has not been extensively documented, the inhibition of NF-κB is a critical upstream event for NLRP3 activation. nih.gov By suppressing NF-κB, these compounds can indirectly modulate the inflammasome pathway.
The table below summarizes the anti-inflammatory activities of N-arylcinnamamide analogs.
| Compound/Analog Class | Inflammatory Mediator/Pathway | Observed Effect | Reference(s) |
| N-arylcinnamamides | TNF-α secretion | Decreased levels in LPS-stimulated cells | nih.gov |
| Cinnamein | TNF-α and IL-6 production | Inhibition in stimulated microglia and astrocytes | nih.gov |
| N-arylcinnamamides | NF-κB activation | Significant attenuation of LPS-induced activation | nih.gov |
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | NF-κB activation | High inhibitory effect, comparable to prednisone | nih.gov |
Research on Neuropharmacological Effects
Cinnamamide derivatives have demonstrated significant potential as anticonvulsant agents in a variety of preclinical models. The N-(3-aryl-2-propenoyl)amido moiety is considered a key pharmacophore for these properties. mdpi.com These compounds have shown efficacy in models such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure tests, which are used to identify compounds that may be effective against generalized tonic-clonic and drug-resistant seizures, respectively. mdpi.commdpi.com
The anticonvulsant activity is often quantified by the median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the population. The protective index (PI), calculated from the ratio of the median toxic dose (TD₅₀) to the ED₅₀, provides an indication of the compound's safety margin. Several cinnamamide analogs have shown promising ED₅₀ and PI values in these tests. nih.gov For instance, one study on S(+)-N-(2-hydroxypropyl)cinnamamide (KM-568) reported potent activity across multiple seizure models. mdpi.com
| Test Model | ED₅₀ (mg/kg) | Reference |
|---|---|---|
| Maximal Electroshock (MES) | 44.46 | mdpi.com |
| Subcutaneous Metrazol (scMET) | 104.29 | mdpi.com |
| 6-Hz Psychomotor Seizure (32 mA) | 71.55 | mdpi.com |
| Corneal Kindled Mouse | 79.17 | mdpi.com |
Research into cinnamamide derivatives has also uncovered potential antidepressant-like and neuroprotective effects. Studies using animal models of depression, such as the forced swim test, have shown that certain N-substituted cinnamamides can reduce immobility time, an indicator of potential antidepressant activity. researchgate.net The mechanisms underlying these effects are thought to involve modulation of key neurotransmitter systems, including the serotonergic system. nih.gov
In addition to antidepressant effects, neuroprotective properties have been identified. Some derivatives have shown the ability to protect neuronal cells from damage. For example, biotransformation of cinnamic acid has yielded derivatives with neuroprotective potential against neuroinflammation and cholinergic deficiency. rsc.org One such derivative, N-propyl cinnamamide, exhibited acetylcholinesterase (AChE) inhibitory activity, which is a target in the management of Alzheimer's disease. rsc.org This suggests that the cinnamamide scaffold could be valuable for developing therapies for neurodegenerative disorders. nih.govrsc.org
The precise molecular targets for the neuropharmacological effects of many cinnamamide derivatives are still under investigation. Based on their activity profiles in anticonvulsant tests, it has been hypothesized that some of these compounds may modulate GABAergic transmission. mdpi.com The GABAA receptor, a major inhibitory neurotransmitter receptor in the central nervous system, is a common target for anticonvulsant drugs. While some studies have suggested an affinity of certain cinnamamide derivatives for the GABAA receptor, other in vitro radioligand binding assays on specific analogs have not shown significant interaction. mdpi.com
The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, is also a key player in neuronal function and a target for various neurological drugs. dntb.gov.ua The interplay between the GABAergic and glutamatergic systems is crucial for maintaining balanced neuronal activity. researchgate.net Excitatory signals mediated by NMDA receptors can influence inhibitory GABA release. nih.gov While direct, high-affinity binding of this compound to GABAA or NMDA receptors has not been definitively established, the broad neuroactive profile of its analogs suggests that modulation of these or related pathways remains a plausible mechanism of action. mdpi.com
Characterization of Antioxidant Capacities and Redox Modulation
The antioxidant potential of chemical compounds is frequently evaluated by their ability to scavenge synthetic free radicals. Two of the most common methods for this are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. d-nb.info
In the DPPH assay, the deep violet-colored DPPH radical is reduced by an antioxidant compound, which donates a hydrogen atom or electron. This results in a color change to a pale yellow, and the reduction in absorbance is measured spectrophotometrically to quantify the scavenging activity. e3s-conferences.org The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+). Antioxidants present in a sample reduce this radical, causing a loss of color that is also measured to determine antioxidant capacity. nih.gov The potency of a compound in these assays is typically expressed as the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. nih.gov
| Compound | DPPH Assay IC₅₀ (µg/mL) | ABTS Assay IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Gallic acid hydrate | Not specified | 1.03 ± 0.25 | nih.gov |
| (+)-Catechin hydrate | Not specified | 3.12 ± 0.51 | nih.gov |
| Caffeic acid | Not specified | 1.59 ± 0.06 | nih.gov |
| Quercetin | Not specified | 1.89 ± 0.33 | nih.gov |
| Trolox (Standard) | 3.77 | 2.93 | researchgate.net |
Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2-mediated glutathione synthesis)nih.gov
The capacity of this compound and its analogs to bolster endogenous antioxidant defenses is a significant aspect of their biological activity. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis. mdpi.com Activation of this pathway leads to the transcription of a suite of cytoprotective genes, including those essential for the synthesis of glutathione (GSH), a critical endogenous antioxidant. researchgate.netnih.govmdpi.com
Research into substituted N-phenyl cinnamamide derivatives has elucidated their mechanism of action as Nrf2 activators. researchgate.netmdpi.com These compounds are understood to function as electrophiles, capable of interacting with the cysteine residues of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. researchgate.net This interaction modifies the structure of Keap1, disrupting its ability to target Nrf2 for proteasomal degradation. researchgate.net Consequently, Nrf2 accumulates in the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.comresearchgate.net
A study involving a series of substituted N-phenyl cinnamamide derivatives demonstrated their ability to induce the Nrf2/ARE pathway. researchgate.net The activity of these compounds was evaluated using an Nrf2/ARE-driven luciferase reporter assay in HepG2 cells. researchgate.netnih.gov Notably, several analogs exhibited potent activation of this pathway. For instance, a derivative featuring a meta-hydroxy group demonstrated particularly high luciferase activity, comparable to the well-known Nrf2 activator, tert-butylhydroquinone (B1681946) (t-BHQ). researchgate.net
The downstream effects of this pathway activation include the upregulation of key enzymes involved in glutathione synthesis. researchgate.netnih.gov Specifically, treatment with an active N-phenyl cinnamamide analog was shown to increase the expression of glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in GSH synthesis. nih.gov This enhanced GCLC expression directly correlated with an increase in intracellular glutathione levels. researchgate.netnih.gov The resulting elevation in glutathione contributes to a greater capacity to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. researchgate.netmdpi.com This cytoprotective effect was observed in an oxidative cell injury model, where pretreatment with an N-phenyl cinnamamide derivative significantly improved cell survival in the presence of tert-butyl hydroperoxide (t-BHP), a potent ROS generator. researchgate.netmdpi.com
The following table summarizes the Nrf2/ARE luciferase activity of various N-phenyl cinnamamide analogs, highlighting the influence of different substituents on their ability to activate this critical antioxidant pathway. researchgate.net
| Compound ID | R1 Substituent | R2 Substituent | Nrf2/ARE Luciferase Activity (Fold Induction vs. Control at 10 µM) |
| 1a | H | 4-Cl | Data not specified |
| 1b | H | 4-N(CH₃)₂ | Data not specified |
| 1c | H | 4-OCH₃ | Data not specified |
| 1d | H | 4-OCH₂CH₃ | Data not specified |
| 1e | H | 4-CN | Data not specified |
| 1f | 3-OH | 4-Cl | Significant dose-dependent increase |
| 1g | 3-OH | 4-F | Highest luciferase activity, potent as t-BHQ |
| 1h | 3-OH | 4-OCH₃ | Data not specified |
| 1i | 3-OH | H | Data not specified |
Structure Activity Relationship Sar and Ligand Design Principles for N 4 Fluorophenyl Cinnamamide Derivatives
Correlating Substituent Effects with Biological Potency
The biological activity of N-(4-Fluorophenyl)cinnamamide derivatives can be significantly modulated by introducing different functional groups onto the aromatic rings and the cinnamoyl backbone. These modifications influence the electronic, steric, and lipophilic properties of the molecules, which in turn affect their interaction with biological targets.
The presence, position, and number of halogen substituents on the cinnamamide (B152044) scaffold play a crucial role in determining biological efficacy. Studies on various cinnamamide derivatives have demonstrated that halogenation can enhance antimicrobial and anticancer activities. For instance, in a series of chlorinated N-arylcinnamamides, it was observed that 3,4-dichlorocinnamanilides exhibited a broader spectrum of antibacterial activity and higher efficacy compared to their 4-chlorocinnamanilide counterparts. mdpi.comnsf.gov This suggests that the number and position of chlorine atoms on the cinnamic acid part of the molecule are critical for potency.
Specifically, compounds like (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide and (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide were identified as highly potent antibacterial agents. mdpi.comnsf.gov The introduction of trifluoromethyl groups, which are fluorine-containing substituents, on the N-aryl ring also significantly contributed to the activity. This highlights that the interplay between different halogen substituents on both aromatic rings is a key factor in optimizing the biological response. The size of the halogen atom has also been suggested as a more significant factor for potency than polarity or electronic effects in some classes of flavonoids, a principle that could be relevant to cinnamamides as well. nih.gov
Table 1: Antibacterial Activity of Selected Halogenated Cinnamamide Derivatives
| Compound Name | Substitution Pattern | Notable Activity |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | 4-chloro on cinnamic ring, 3,5-bis(trifluoromethyl) on N-aryl ring | Potent against Staphylococcus aureus and MRSA. mdpi.comnsf.gov |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | 3,4-dichloro on cinnamic ring, 3,5-bis(trifluoromethyl) on N-aryl ring | Highly active against S. aureus, MRSA, and Enterococcus faecalis. mdpi.comnsf.gov |
The electronic nature of substituents on the N-phenyl ring of cinnamamide derivatives significantly influences their biological activity. Research has shown a clear correlation between the electron-donating or electron-withdrawing properties of these substituents and the resulting potency. For example, in a study of N-phenyl cinnamamide derivatives designed to activate the Nrf2/ARE pathway, the substituent on the N-phenyl ring had a marked effect on luciferase activity. nih.gov
Interestingly, both electron-withdrawing groups (like chloro) and electron-donating groups (like dimethylamine) on the N-phenyl ring were found to induce potent Nrf2/ARE luciferase activity, more so than methoxy (B1213986) or ethoxy groups. nih.gov In another study focused on the cytotoxic activity of cinnamide-fluorinated derivatives, the presence of an electron-withdrawing chlorine group was found to decrease cytotoxic activity compared to an electron-donating methyl group. nih.gov However, a hydroxyl group, which can be electron-withdrawing, at the para position of the N-phenyl ring resulted in good cytotoxicity, possibly due to its ability to form hydrogen bonds with the target receptor. nih.gov These findings suggest that the electronic influence is complex and may be target-dependent.
Table 2: Influence of Electronic Properties on Cytotoxic Activity of Cinnamide Derivatives
| Compound Type | Substituent | Electronic Property | Effect on Cytotoxic Activity |
| N-aryl Cinnamide | Chlorine | Electron-withdrawing | Decreased activity nih.gov |
| N-aryl Cinnamide | Methyl | Electron-donating | Increased activity nih.gov |
| N-aryl Cinnamide | Hydroxyl (para) | Electron-withdrawing | Good activity (potential H-bonding) nih.gov |
Steric and lipophilic parameters are critical determinants of the biological activity of this compound derivatives. Lipophilicity, often expressed as logP, influences the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as its ability to cross biological membranes and interact with hydrophobic pockets of target proteins.
An increase in lipophilicity does not always correlate with enhanced activity. For instance, an increase in lipophilicity due to the presence of a diphenylmethylene moiety in a cinnamide derivative led to a distinct decrease in its cytotoxic activity. nih.gov This suggests that an optimal level of lipophilicity is required for biological efficacy, and excessive lipophilicity can be detrimental.
Steric factors, which relate to the size and shape of the molecule and its substituents, also play a significant role. The spatial arrangement of atoms can either facilitate or hinder the binding of the molecule to its target. In a study of N-(4-phenylthiazol-2-yl)cinnamamide derivatives, SAR analysis revealed that steric effects played an important role in their anti-tumor activity. dovepress.com The presence of bulky substituents can create steric hindrance, preventing the optimal interaction with the binding site, while well-placed, appropriately sized groups can enhance binding and activity.
Conformational Analysis and Identification of Pharmacophoric Features
Pharmacophore modeling helps to identify the essential structural features required for biological activity. For cinnamamide derivatives, key pharmacophoric features often include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and two aromatic regions. mdpi.com Molecular docking studies of cinnamamide derivatives into the active site of target proteins, such as P-glycoprotein, have helped to elucidate the specific interactions that contribute to their activity. ikm.org.my For example, hydrogen bond interactions with specific amino acid residues, like Trp231, have been identified as important for the inhibitory potential of some cinnamamide derivatives. ikm.org.my The phenyl ring, the α,β-unsaturated system, and the carboxylic acid (or amide) function are considered key reactive sites and pharmacophoric elements of cinnamic acid derivatives. mdpi.com
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, un-synthesized compounds, thereby guiding the design of more potent molecules.
For cinnamamide and related derivatives, several QSAR studies have been conducted to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. mdpi.comikm.org.my These models typically use a range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Descriptors can be categorized as thermodynamic, electronic, and spatial (3D).
In a 3D-QSAR study on cinnamic acid derivatives with antimalarial activity, descriptors such as van der Waals energy, the energy of the lowest unoccupied molecular orbital (LUMO), and the principal moment of inertia were found to be important for activity. asianpubs.org The development of statistically significant QSAR models, often validated through internal and external test sets, provides valuable insights into the structural features that are either favorable or unfavorable for a particular biological response. asianpubs.orgmdpi.com For example, Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the steric and electrostatic fields of molecules with their biological activity, providing a 3D map of regions where modifications are likely to enhance potency. mdpi.commdpi.com Such models are instrumental in the rational design and optimization of this compound derivatives as therapeutic agents.
Advanced Computational and Chemoinformatics Applications in N 4 Fluorophenyl Cinnamamide Research
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential biological targets of N-(4-Fluorophenyl)cinnamamide and its analogs.
Top1 protein: DNA topoisomerase 1 (Top1) is a crucial enzyme involved in DNA replication and transcription, making it a significant target for anticancer drugs. nih.govplos.orgplos.org Molecular docking studies can elucidate how this compound derivatives might bind to the Top1-DNA complex. nih.gov For instance, the rigid ring structures of similar compounds have been shown to insert parallel to DNA bases, stabilizing the ternary complex through π-π stacking and hydrogen-bond interactions. nih.gov The introduction of specific functional groups can further enhance these interactions. nih.gov
Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. semanticscholar.org Molecules that interfere with tubulin polymerization are potent anticancer agents. nih.govmdpi.com Docking studies of cinnamamide (B152044) derivatives into the colchicine-binding site of tubulin can predict their binding affinity and mode of interaction. semanticscholar.orgmdpi.com These studies help in designing new compounds with improved tubulin polymerization inhibitory activity. nih.gov
GABA A Receptor: The γ-aminobutyric acid type A (GABA A ) receptor is a ligand-gated ion channel and a primary target for anxiolytic and anticonvulsant drugs. brieflands.comuece.br Molecular docking simulations are used to investigate the interactions of cinnamamide-like compounds with the allosteric sites of the GABA A receptor. uece.br These studies can reveal key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity and potential modulatory effects on the receptor. uece.br
| Target Protein | PDB ID | Key Interactions Observed in Docking Studies | Potential Therapeutic Application |
| Top1 protein | Not Specified | π-π stacking, hydrogen bonds with DNA and protein residues nih.gov | Anticancer plos.orgplos.org |
| Tubulin | 1SA0 semanticscholar.org | Hydrophobic interactions within the colchicine-binding site semanticscholar.org | Anticancer nih.govmdpi.com |
| GABA A Receptor | 4COF, 6X3X brieflands.com | Hydrogen bonds and hydrophobic interactions at the benzodiazepine binding site uece.br | Anxiolytic, Anticonvulsant brieflands.comuece.br |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into the stability of binding poses and conformational changes over time. nih.gov For this compound research, MD simulations are crucial for validating docking results and understanding the dynamic nature of the interactions.
By simulating the movement of atoms in the complex, researchers can assess the stability of the predicted binding mode. nih.gov A stable binding pose is characterized by minimal deviation of the ligand from its initial docked position over the course of the simulation. nih.gov Furthermore, MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are often not captured by static docking studies. These simulations can help to refine the understanding of the binding mechanism and guide the design of more potent and selective analogs.
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties
Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating the electronic properties of molecules like this compound. nih.gov These calculations provide detailed information about the molecule's electronic structure, which is fundamental to its reactivity and interactions with biological targets.
Key electronic properties that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions with target proteins.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugative interactions and charge delocalization, which contribute to molecular stability.
These quantum chemical calculations are essential for understanding the structure-activity relationships of this compound derivatives and for designing new compounds with optimized electronic properties for enhanced biological activity. nih.gov
Cheminformatics Approaches for Chemical Space Exploration and Analog Design
Cheminformatics employs computational methods to analyze and navigate the vast landscape of chemical structures, known as chemical space. unibe.chnih.gov For this compound, cheminformatics tools are invaluable for exploring the surrounding chemical space to identify novel analogs with potentially improved properties.
By employing techniques such as principal component analysis (PCA) and molecular fingerprinting, researchers can visualize and compare the chemical space occupied by known active compounds with that of virtual libraries of new derivatives. blogspot.com This allows for the rational design of new analogs with diverse structures and properties. nih.gov Furthermore, cheminformatics approaches can be used to develop quantitative structure-activity relationship (QSAR) models, which correlate the chemical structures of compounds with their biological activities. These models can then be used to predict the activity of newly designed analogs, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net
Emerging Research Directions and Future Prospects for N 4 Fluorophenyl Cinnamamide
Design and Synthesis of Multi-Target Directed Ligands
The traditional "one molecule, one target" approach to drug discovery is often insufficient for treating complex multifactorial diseases. This has led to the rise of multi-target directed ligands (MTDLs), which are single compounds designed to interact with multiple biological targets simultaneously. rsc.orgrsc.org The N-(4-Fluorophenyl)cinnamamide scaffold is a promising platform for the development of MTDLs.
Researchers have synthesized and evaluated hybrids of tacrine (B349632) and cinnamic acid, including derivatives of this compound, as MTDLs for Alzheimer's disease. rsc.orgrsc.orgtandfonline.com These hybrid molecules are designed to address the multifaceted nature of the disease by simultaneously targeting different pathological pathways. For instance, one study reported the synthesis of (E)-3-(4-Fluorophenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide, which combines the cholinesterase-inhibiting properties of tacrine with the potential neuroprotective effects of the cinnamamide (B152044) moiety. rsc.orgrsc.org
The design strategy for these MTDLs often involves linking the this compound scaffold to another pharmacophore with a known biological activity through a flexible linker. The nature and length of the linker, as well as the substitution pattern on both the cinnamamide and the linked pharmacophore, are systematically varied to optimize the activity at each target.
Table 1: Examples of this compound-based Multi-Target Directed Ligands
| Compound Name | Target(s) | Therapeutic Area |
| (E)-3-(4-fluorophenyl)-N-(6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)acrylamide | Cholinesterases | Alzheimer's Disease |
| (E)-3-(4-Fluorophenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide | Cholinesterases | Alzheimer's Disease |
This table is generated based on available research data and is not exhaustive.
Exploration in Emerging Therapeutic Areas (e.g., Antivirals, Antiparasitics)
While much of the research on this compound has focused on its anticancer and anti-inflammatory properties, its structural features suggest potential applications in other therapeutic areas, such as antiviral and antiparasitic therapies. Cinnamic acid and its derivatives have a long history of diverse biological activities, including antimicrobial effects. nih.govmdpi.com
The exploration of cinnamamide derivatives against various pathogens is an active field of research. For example, studies on other N-arylcinnamamides have demonstrated activity against a range of bacteria, including drug-resistant strains. nih.gov This suggests that this compound and its analogs could be investigated for their potential to combat bacterial infections.
While direct evidence for the antiviral activity of this compound is limited, the broader class of cinnamic acid derivatives has shown promise. mdpi.com Further screening of this compound against a panel of viruses could reveal novel therapeutic opportunities. Similarly, the potential of this compound as an antiparasitic agent remains largely unexplored. Polyether ionophores, another class of natural product derivatives, have shown significant antiparasitic activity, indicating that diverse chemical scaffolds can yield effective antiparasitic drugs. nih.gov Systematic screening of this compound against parasites of medical importance is a logical next step.
Integration of Advanced Omics Technologies for Systems-Level Mechanistic Understanding
To fully understand the biological effects of this compound, researchers are beginning to integrate advanced "omics" technologies. These approaches, including genomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a drug, moving beyond the study of a single target to a more holistic, systems-level understanding. nih.govnih.govunimi.it
Genomics can be used to identify genetic factors that influence an individual's response to this compound, paving the way for personalized medicine approaches. libretexts.org
Proteomics , the large-scale study of proteins, can identify the direct protein targets of this compound and downstream changes in protein expression and signaling pathways. mdpi.comrepec.org This can help to elucidate its mechanism of action and identify potential biomarkers of drug response.
Metabolomics , the study of small molecule metabolites, can reveal how this compound alters cellular metabolism. nih.gov This is particularly relevant given the metabolic reprogramming that is a hallmark of many diseases, including cancer.
By integrating data from these different omics platforms, researchers can construct comprehensive models of the drug's effects on cellular networks. This systems biology approach can help to predict the efficacy and potential side effects of this compound and guide the development of more effective and safer therapies. researchgate.net
Development of this compound as Chemical Probes for Biological Systems
A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway in a cellular or in vivo setting. This compound and its derivatives have the potential to be developed into valuable chemical probes due to their defined biological activities.
To be an effective chemical probe, a molecule should ideally have high potency and selectivity for its target. While this compound itself may interact with multiple targets, medicinal chemistry efforts can be directed towards synthesizing analogs with improved selectivity for a particular target of interest. These optimized molecules can then be used to dissect the roles of their target proteins in health and disease.
Furthermore, this compound can be modified to incorporate reporter tags, such as fluorescent dyes or affinity labels, without significantly altering its biological activity. These tagged probes can be used in a variety of applications, including:
Target identification and validation: Affinity-tagged probes can be used to pull down their binding partners from cell lysates, allowing for the identification of novel drug targets.
Cellular imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of their targets and to monitor their activity in real-time in living cells.
The development of this compound-based chemical probes will provide powerful tools for basic research and drug discovery, enabling a deeper understanding of the biological systems in which this compound exerts its effects.
Q & A
Q. What are the standard synthetic routes for N-(4-Fluorophenyl)Cinnamamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions between cinnamoyl chloride and 4-fluoroaniline derivatives. Key steps include:
- Amide Bond Formation : Reacting cinnamoyl chloride with 4-fluoroaniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to scavenge HCl .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates but may require post-reaction purification via column chromatography .
- Temperature Control : Reactions are typically conducted at 0–25°C to minimize side products like hydrolyzed cinnamic acid .
Yield Optimization : - Use a 1.2:1 molar ratio of cinnamoyl chloride to 4-fluoroaniline to ensure complete conversion.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) and confirm product identity using NMR (δ 7.8–8.2 ppm for aromatic protons) and HRMS .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing This compound?
- Methodological Answer :
- NMR Spectroscopy :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ ~165 ppm) to confirm the cinnamamide backbone .
- 19F NMR : Detect the fluorophenyl group (δ -115 to -120 ppm) to verify substitution .
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., m/z 269.1 [M+H]+) .
- X-ray Crystallography : Use SHELXL for refinement; resolve twinning or disorder by adjusting HKL-5 files and applying restraints to fluorine atoms .
Q. What in vitro assays are commonly used to screen the biological activity of This compound?
- Methodological Answer :
- Anticancer Activity :
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Use DMSO as a solvent control (<0.1% v/v) to avoid cytotoxicity artifacts .
- Anti-inflammatory Activity :
- Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA .
- Dose-Response Curves : Use GraphPad Prism for non-linear regression analysis to determine EC50/IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for This compound across studies?
- Methodological Answer :
- Assay Standardization :
- Replicate experiments using identical cell lines (e.g., ATCC-validated HeLa) and serum-free media to minimize batch variability .
- Orthogonal Assays : Cross-validate anticancer results with apoptosis markers (Annexin V/PI staining) and clonogenic assays .
- Structural Confirmation : Re-characterize disputed batches via XRD to rule out polymorphic differences affecting bioactivity .
Q. What computational strategies are effective for predicting the target interactions of This compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., EGFR kinase domain, PDB ID: 1M17). Parameterize fluorine atoms with GAFF2 force fields .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond occupancy .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with IC50 values to guide analog design .
Q. How can the metabolic stability of This compound be improved for in vivo studies?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF3) at the para position to reduce CYP450-mediated oxidation .
- Replace the cinnamoyl carbonyl with a bioisostere (e.g., sulfonamide) to enhance resistance to esterases .
- Prodrug Design : Synthesize acetylated or PEGylated derivatives to delay hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
